molecular formula C19H26N6O4S B2515298 (1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705879-13-5

(1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2515298
CAS No.: 1705879-13-5
M. Wt: 434.52
InChI Key: QXGHORQNKGTZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a piperidine backbone functionalized with a methylsulfonyl group and a 1,2,4-oxadiazol-5-ylmethyl substituent linked to pyrazine. Its design integrates pharmacophores known for bioactivity, including the sulfonyl group (implicated in metabolic stability and binding interactions) and the 1,2,4-oxadiazole ring (a heterocycle associated with anti-inflammatory, antimicrobial, and kinase-inhibitory properties) . The pyrazine moiety may further enhance solubility and hydrogen-bonding capacity, critical for target engagement in drug discovery contexts.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4S/c1-30(27,28)25-9-4-15(5-10-25)19(26)24-8-2-3-14(13-24)11-17-22-18(23-29-17)16-12-20-6-7-21-16/h6-7,12,14-15H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGHORQNKGTZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , identified by CAS number 1705879-13-5, is a complex organic molecule that incorporates both piperidine and pyrazine rings along with a 1,2,4-oxadiazole moiety. This unique structure suggests potential for diverse biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N6O4SC_{19}H_{26}N_{6}O_{4}S with a molecular weight of 434.5 g/mol. The compound features several functional groups that may influence its biological activity:

Property Value
Molecular FormulaC₁₉H₂₆N₆O₄S
Molecular Weight434.5 g/mol
CAS Number1705879-13-5

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy as compounds containing this scaffold have demonstrated significant antimicrobial properties. Research indicates that these derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Antimicrobial Activity

Research has shown that derivatives of the 1,3,4-oxadiazole ring exhibit a wide range of antimicrobial activities against various pathogens:

  • Antibacterial Effects : Compounds similar to the target molecule have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain oxadiazole derivatives have been reported to possess MIC values as low as 4–8 µM against Mycobacterium tuberculosis strains .
  • Antifungal Properties : The compound may also exhibit antifungal activity; studies on related oxadiazole derivatives indicate effectiveness against fungi such as Candida albicans and Aspergillus niger.
  • Case Studies :
    • Dhumal et al. (2016) demonstrated that compounds featuring the oxadiazole core showed significant inhibition of Mycobacterium bovis BCG in both active and dormant states .
    • Desai et al. (2018) reported that piperidine-containing oxadiazole hybrids displayed strong antibacterial activity comparable to standard antibiotics .

Comparative Analysis

The compound's structural similarity to other known piperidine and pyrazine derivatives allows for comparative analysis regarding efficacy and mechanism:

Compound Type Activity Reference
Piperidine DerivativesAntimicrobialDhumal et al. (2016)
Oxadiazole DerivativesAntitubercularDesai et al. (2018)
Pyrazine DerivativesAntifungalVosatka et al. (2018)

Scientific Research Applications

Structural Features

ComponentDescription
Piperidine Ring A six-membered ring containing one nitrogen atom.
Methylsulfonyl Group A sulfonyl functional group that may enhance solubility and bioactivity.
Pyrazinyl-Oxadiazole A heterocyclic structure known for its potential pharmacological properties.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Research indicates that compounds with similar structural motifs have shown efficacy as:

  • Anticancer Agents : Compounds incorporating pyrazine and oxadiazole moieties have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for further investigation in oncology .
  • Antimicrobial Agents : The presence of the piperidine and oxadiazole rings may confer antibacterial properties, as seen in related compounds that exhibit activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Pharmacological Studies

Pharmacological assays are crucial for evaluating the efficacy and safety profile of this compound. Preliminary studies could focus on:

  • Receptor Interaction Studies : Understanding how the compound interacts with specific biological receptors can elucidate its therapeutic potential.
  • Bioassays for Biological Activity : These assays help determine dosage-dependent effects and mechanisms of action, which are vital for drug development.

Structure-Based Drug Design

The compound can be utilized in structure-based drug design methodologies to develop new therapeutics targeting specific diseases. For instance:

  • SHP2 Inhibitors : Similar compounds have been designed as selective inhibitors for SHP2, a protein implicated in various cancers . The incorporation of the methylsulfonyl-piperidine moiety may enhance binding affinity.

Case Study 1: Pyrazine Derivatives as Anticancer Agents

Research conducted on substituted pyrazine compounds indicated that those linked to piperidine structures exhibited significant cytotoxic effects against human cancer cell lines. The study involved synthesizing derivatives and evaluating their activity through pharmacological assays, demonstrating the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Activity Assessment

A series of compounds featuring oxadiazole and piperidine rings were synthesized and tested for antimicrobial activity. Results showed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, suggesting that similar derivatives could be effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperidine substituents, heterocyclic cores, and functional groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name / Identifier Core Structure Modifications Key Functional Groups Potential Applications Reference
(1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Dual piperidine, pyrazine-linked oxadiazole Methylsulfonyl, oxadiazole, pyrazine Kinase inhibition, ferroptosis induction
Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone Cyclopentyl group, pyridine-linked oxadiazole Cyclopentyl, pyridine, oxadiazole Neuropathic pain modulation
[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone p-Tolyl group, pyridine-linked oxadiazole p-Tolyl, pyridine, oxadiazole Anticancer (cell line-specific)
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indole-pyrazole hybrid, pyridine core Indole, pyrazole, pyridine Antimicrobial, anti-inflammatory

Structural and Physicochemical Comparisons

  • Heterocyclic Core : The target compound’s pyrazine-oxadiazole system distinguishes it from analogs with pyridine-oxadiazole cores (e.g., compounds in ). Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to pyridine.
  • Substituent Effects : The methylsulfonyl group in the target compound likely improves metabolic stability and solubility relative to cyclopentyl or p-tolyl groups in analogs .
  • Bioactivity Potential: While the indole-pyrazole hybrid () shows antimicrobial activity, the target compound’s sulfonyl and oxadiazole motifs suggest kinase or ferroptosis-related pathways, as seen in other sulfonamide-containing therapeutics .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : Sulfonyl groups generally resist cytochrome P450-mediated oxidation, suggesting longer half-life than indole- or pyrazole-containing analogs .

Research Findings and Limitations

  • Synthetic Challenges : The dual piperidine-oxadiazole architecture may complicate synthesis compared to simpler analogs, requiring optimized coupling reagents and purification methods.

Q & A

Q. What are the optimal synthetic routes for (1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with retrosynthetic analysis to identify key intermediates. For example, the piperidine and pyrazine-oxadiazole moieties are synthesized separately before coupling. Key steps include nucleophilic substitutions, cyclization reactions, and functional group protection/deprotection. Advanced purification techniques (e.g., HPLC) and characterization methods (NMR, mass spectrometry) are critical for confirming intermediate structures .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments to verify connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and identifies byproducts .

Q. What experimental designs are recommended for preliminary stability studies?

  • Methodological Answer : Use accelerated stability testing under varying pH, temperature, and light exposure. Monitor degradation via HPLC and UV-Vis spectroscopy. Randomized block designs (split-split plots) can systematically evaluate stability across conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for intermediates with low yields?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, reducing agents (e.g., NaBH4) may require inert atmospheres, while oxidation steps (e.g., KMnO4) need controlled pH. Reaction progress can be tracked via thin-layer chromatography (TLC) and in-situ FTIR .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Cross-validate results using complementary techniques. For instance, ambiguous NMR peaks can be clarified via 2D-COSY or HSQC experiments. Conflicting mass spec data may require isotopic labeling or collision-induced dissociation (CID) studies. Statistical tools like principal component analysis (PCA) help identify outliers .

Q. What strategies are effective for evaluating the compound's biological activity?

  • Methodological Answer :
  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Computational docking : Predict binding affinities to receptors via molecular dynamics simulations (e.g., AutoDock Vina).
  • Metabolic pathway analysis : Use LC-MS/MS to identify metabolites in hepatocyte models .

Q. How to assess environmental impact and biodegradation pathways?

  • Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous media. Quantify degradation products via GC-MS. Computational models (e.g., EPI Suite) predict persistence and bioaccumulation. Long-term ecotoxicity studies should follow ISO 11348 protocols for aquatic organisms .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in biological activity across assay platforms?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and include positive/negative controls. Use Bland-Altman plots to compare inter-assay variability. If contradictions persist, validate via orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Q. What statistical frameworks are suitable for analyzing dose-response relationships?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike Information Criterion (AIC). For heterogeneous datasets, apply mixed-effects models to account for variability between replicates .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :
    Follow GHS guidelines for unclassified but reactive substances. Use fume hoods for synthesis steps involving volatile reagents. Implement emergency procedures for skin/eye contact (e.g., 15-minute saline rinses) and maintain Material Safety Data Sheets (MSDS) on-site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.